

aluminum nitride substrates for deep-UV LEDs

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Advantages of AIN Substrates for DUV LEDs

Aluminum nitride single crystal substrates offer several key advantages over conventionally used materials like sapphire, making them the ideal platform for high-efficiency and reliable DUV LEDs.[3]

- Superior Thermal Management: AlN boasts a high thermal conductivity, which is crucial for dissipating the heat generated during LED operation.[4] This effective thermal management leads to improved device performance and a longer operational lifetime.[5][6]
- Lattice Matching: AIN provides a close lattice match to high aluminum content AIGaN alloys, which are necessary for achieving DUV emission.[2][3] This reduces the density of threading dislocations and other crystalline defects during epitaxial growth, leading to higher internal quantum efficiency (IQE).[7][8][9]
- UV Transparency: AlN is transparent to DUV light, which allows for the fabrication of flip-chip LED structures where light is extracted through the substrate, enhancing light extraction efficiency (LEE).[10]

Experimental Protocols

This section details the critical experimental procedures for fabricating DUV LEDs on AIN substrates, from substrate preparation to device fabrication.

AIN Substrate Preparation



High-quality epitaxial growth necessitates a pristine and atomically flat substrate surface. The following protocol outlines the steps for preparing an epi-ready AIN substrate.

Protocol 1: AIN Substrate Preparation

- Slicing and Lapping: Bulk AIN crystals, typically grown by the Physical Vapor Transport (PVT)
 method, are sliced into wafers.[11] The wafers are then lapped to achieve a uniform
 thickness and remove saw marks.
- Mechanical Polishing: The lapped wafers are mechanically polished using diamond slurries with progressively smaller particle sizes to reduce surface roughness.[12]
- Chemical Mechanical Polishing (CMP): A final CMP step is performed to remove subsurface damage and achieve an atomically smooth, epi-ready surface with a root mean square (RMS) roughness of less than 0.1 nm.[12]
- Solvent Cleaning: The polished substrates are ultrasonically cleaned in a sequence of acetone, isopropanol, and deionized water to remove any organic residues and particles.
- Surface Treatment: Prior to loading into the growth chamber, the substrates are often treated with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma to remove any remaining organic contaminants.

Epitaxial Growth of DUV LED Structure by MOCVD

Metal-Organic Chemical Vapor Deposition (MOCVD) is the standard technique for the epitaxial growth of the complex multi-layer AlGaN structure required for DUV LEDs.[13]

Protocol 2: MOCVD Growth of AlGaN-based DUV LED

- Substrate Loading and Annealing: The prepared AIN substrate is loaded into the MOCVD reactor. The substrate is then annealed at a high temperature (typically >1000°C) in a hydrogen (H₂) or nitrogen (N₂) ambient to desorb any surface contaminants.[13][14]
- AlN Homoepitaxy (optional): A thin AlN buffer layer may be grown on the substrate to ensure a high-quality starting surface for the subsequent layers.



- n-AlGaN Contact Layer Growth: A silicon-doped n-type AlGaN layer is grown. The Al composition is chosen to be transparent to the emitted DUV light. Precursors used are typically trimethylaluminum (TMAI), trimethylgallium (TMGa), and ammonia (NH₃), with silane (SiH₄) as the n-type dopant source.[15]
- Multiple Quantum Well (MQW) Active Region Growth: The active region, consisting of alternating layers of AlGaN quantum wells and barriers with different Al compositions, is grown. The bandgap difference between the well and barrier layers determines the emission wavelength.[1][16]
- p-AlGaN Electron Blocking Layer (EBL) Growth: A magnesium-doped p-type AlGaN layer with a higher Al composition than the barriers is grown to confine electrons within the MQW region, preventing overflow and improving radiative recombination efficiency.[16]
- p-AlGaN Contact Layer Growth: A p-type AlGaN layer is grown for hole injection.
- p-GaN Contact Layer Growth: A final, heavily magnesium-doped p-GaN layer is often grown to facilitate better ohmic contact formation.[1]
- In-situ Annealing: After the growth, the wafer is annealed in a nitrogen ambient to activate the magnesium dopants in the p-type layers.[1]

DUV LED Device Fabrication

Following epitaxial growth, standard semiconductor fabrication techniques are employed to create individual LED chips.

Protocol 3: DUV LED Device Fabrication

- Mesa Definition: The p-GaN, p-AlGaN, and MQW layers are etched away to expose the n-AlGaN layer for the n-contact. This is typically done using inductively coupled plasma (ICP) etching with a chlorine-based chemistry.
- p-Contact Deposition: A metal stack, often Ni/Au or a reflective scheme like Ag/Al, is deposited on the p-GaN layer to form the p-ohmic contact.[17] This is followed by a rapid thermal annealing step to improve contact resistance.



- n-Contact Deposition: A metal stack, typically Ti/Al/Ni/Au, is deposited on the exposed n-AlGaN layer to form the n-ohmic contact.
- Passivation: A dielectric layer such as silicon dioxide (SiO₂) or silicon nitride (SiN) is deposited to passivate the device and protect the mesa sidewalls.
- Wafer Dicing and Packaging: The wafer is diced into individual LED chips. For flip-chip devices, the chips are mounted p-side down onto a submount with good thermal conductivity, such as an AIN ceramic submount.[6]

Application Data

The use of AIN substrates significantly impacts the performance metrics of DUV LEDs. The following tables summarize key quantitative data from various studies.

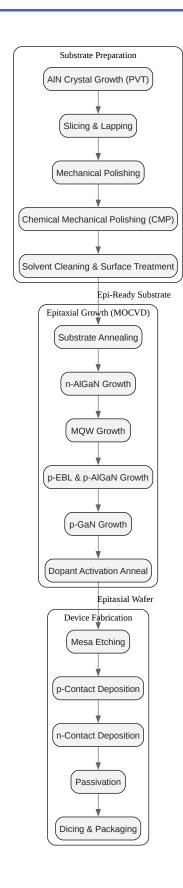


| Parameter | Substrate | Value | Reference |
|-------------------------------------|---|----------------------------|-----------|
| Thermal Conductivity | AIN | ~290 W/(m·K) | [11] |
| Sapphire | ~35 W/(m·K) | [3] | |
| Threading Dislocation Density (TDD) | DUV LED on AIN | $< 10^6 \mathrm{cm}^{-2}$ | [10] |
| DUV LED on Sapphire | 10 ⁸ - 10 ¹⁰ cm ⁻² | [10] | |
| X-ray Rocking Curve FWHM (002) | AIN Substrate | 29 arcsec | [11] |
| AIN on Sapphire | 129-165 arcsec | [14] | |
| External Quantum Efficiency (EQE) | 263 nm LED on AIN template | 8% | [18] |
| 284.5 nm LED on AIN/Sapphire | ~3.5% | [19] | |
| 234 nm LED | 1% | [20] | _ |
| Light Output Power (LOP) | 265 nm LED on AIN template | 4.48 mW @ 50 mA | [21] |
| 284.5 nm LED on AIN/Sapphire | 15.1 mW @ 100 mA | [19] | _ |
| 234 nm LED | 4.7 mW @ 100 mA | [20] | |

Visualizations

The following diagrams illustrate the experimental workflow and the structure of a typical DUV LED on an AIN substrate.

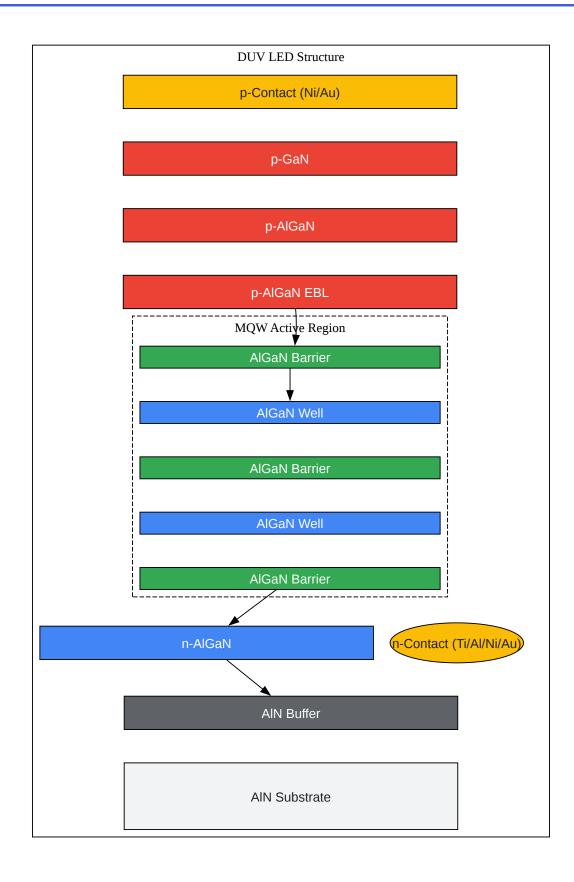




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Figure 1: Experimental workflow for DUV LED fabrication.





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Figure 2: Schematic of a DUV LED on an AIN substrate.



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